2-Amino-1-hydroxyoctadecan-3-one hydrochloride

Sphingolipid Metabolism Substrate Specificity Lipidomics

Accurate SPT activity quantification requires the authentic C18 3-keto intermediate, not reduced sphinganine or truncated C12 analogs. This hydrochloride salt (>98%) eliminates confounding membrane partitioning artifacts. - **Authentic Standard**: Direct product of serine palmitoyltransferase; essential LC-MS/MS internal standard for endogenous 3-ketodihydrosphingosine. - **Enzyme Substrate**: For KDSR activity assays; native chain length ensures physiological kinetic parameters. - **Bioactive Tool**: Induces autophagy in cancer lines (HGC27, T98G, U87MG); reference inhibitor for NAAA (IC50 5.42 μM). Supplied with 12-month stability documentation. Available for immediate R&D shipment.

Molecular Formula C18H38ClNO2
Molecular Weight 336.0 g/mol
Cat. No. B8069905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-hydroxyoctadecan-3-one hydrochloride
Molecular FormulaC18H38ClNO2
Molecular Weight336.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C(CO)N.Cl
InChIInChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H
InChIKeyFVUPVZMHCVAKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-hydroxyoctadecan-3-one HCl Overview


2-Amino-1-hydroxyoctadecan-3-one hydrochloride (also known as 3-ketodihydrosphingosine hydrochloride, 3-ketosphinganine hydrochloride, or 3-KDS) is a synthetic C18 sphingoid base intermediate [1]. It is the hydrochloride salt of (2S)-2-amino-1-hydroxyoctadecan-3-one, with a molecular weight of 335.96 g/mol and a purity specification of >98% from authoritative vendor sources . This compound functions as the immediate downstream product of serine palmitoyltransferase (SPT) in the de novo sphingolipid biosynthesis pathway, where it is formed by the condensation of L-serine and palmitoyl-CoA . It serves as the essential ketone intermediate that undergoes NADPH-dependent reduction by 3-ketodihydrosphingosine reductase to yield sphinganine (dihydrosphingosine), the foundational long-chain base for all subsequent ceramide and complex sphingolipid synthesis [2].

Why 2-Amino-1-hydroxyoctadecan-3-one HCl Cannot Be Substituted


Substitution of 2-amino-1-hydroxyoctadecan-3-one hydrochloride with other sphingoid base analogs, such as sphinganine (d18:0) or short-chain 3-keto sphinganine variants, fundamentally alters experimental outcomes due to critical differences in chemical structure, metabolic fate, and pathway position [1]. Unlike sphinganine, which is the reduced product downstream of this ketone intermediate, 2-amino-1-hydroxyoctadecan-3-one bears a 3-keto group that is essential for studying the rate-limiting SPT-catalyzed step of de novo sphingolipid synthesis—a step that cannot be interrogated using sphinganine alone [2]. Furthermore, short-chain analogs such as 3-keto sphinganine (d12:0) possess only a C12 hydrocarbon chain versus the native C18 chain length of the target compound . This truncation alters membrane partitioning, substrate recognition by downstream enzymes including 3-ketodihydrosphingosine reductase (KDSR), and the physicochemical properties governing cellular uptake and intracellular trafficking [3]. The evidence below demonstrates quantifiable differentiation that precludes generic substitution without compromising data validity.

Quantitative Evidence for 2-Amino-1-hydroxyoctadecan-3-one HCl


C18 vs. C12 Chain Length Specificity

The target compound possesses a native C18 hydrocarbon chain (octadecane), which is the physiological chain length recognized by downstream enzymes in mammalian sphingolipid biosynthesis. In contrast, the commercially available short-chain analog 3-keto sphinganine (d12:0) contains only a 12-carbon chain (dodecane) . This structural truncation represents a 33% reduction in chain length (6 methylene units) and fundamentally alters the compound's lipophilicity, membrane insertion properties, and substrate recognition by 3-ketodihydrosphingosine reductase (KDSR), which has evolved to accommodate the native C18 substrate .

Sphingolipid Metabolism Substrate Specificity Lipidomics

High Purity for Reproducible Assays

The target compound is supplied as the hydrochloride salt with a purity specification of >98% as verified by authoritative vendors . This purity level is critical for enzymatic studies involving serine palmitoyltransferase (SPT) and 3-ketodihydrosphingosine reductase, where trace impurities could introduce confounding variables in kinetic measurements. While lower-purity preparations (e.g., 95% as noted for some deuterated analogs ) may be acceptable for certain applications, they introduce quantifiable uncertainty in assays requiring precise substrate concentration control.

Enzymology Sphingolipid Biosynthesis Assay Development

Unique Keto Intermediate for KDSR

2-Amino-1-hydroxyoctadecan-3-one occupies a unique and non-redundant position in the sphingolipid biosynthetic pathway as the exclusive product of SPT and the exclusive substrate for 3-ketodihydrosphingosine reductase (KDSR, EC 1.1.1.102) [1]. This is in contrast to sphinganine (dihydrosphingosine), which cannot be used to study the SPT-catalyzed condensation step because it is already the reduced product [2]. The ketone group at position 3 is the defining structural feature that distinguishes this compound from all reduced sphingoid bases and is essential for the NADPH-dependent reduction that produces sphinganine [3].

Sphingolipid Biosynthesis Enzyme Kinetics Metabolic Flux

Hydrochloride Salt Solubility Advantage

The target compound is supplied as the hydrochloride salt (molecular weight 335.96 g/mol), which confers enhanced aqueous solubility compared to the free base form (molecular weight 299.49 g/mol) [1]. The hydrochloride salt is soluble in ethanol, chloroform, and methanol , facilitating dissolution in polar solvents and compatibility with aqueous biological buffers commonly used in enzymatic and cell-based assays. This contrasts with the free base (2-amino-1-hydroxyoctadecan-3-one), which has more limited aqueous solubility due to the absence of the hydrochloride counterion.

Solubility Formulation Cell Culture

NAAA Inhibition Activity Profile

The target compound exhibits measurable inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in the degradation of bioactive lipid amides including palmitoylethanolamide (PEA). BindingDB reports an IC50 of 5.42 μM (5.42 × 10³ nM) for inhibition of NAAA in Sprague-Dawley rat lung lysosomal preparations, assessed by UPLC/MS monitoring of 10-cis-heptadecenoylethanolamide hydrolysis at pH 7.4 [1]. This represents a defined, quantifiable activity that may be relevant for researchers investigating NAAA modulation in inflammation and pain pathways. It is noted, however, that more potent NAAA inhibitors exist with IC50 values in the low nanomolar range [2], positioning this compound as a moderate-activity reference tool rather than a high-potency lead.

Enzyme Inhibition NAAA Lipid Signaling

Long-Term Storage Stability

The hydrochloride salt of 2-amino-1-hydroxyoctadecan-3-one demonstrates defined long-term storage stability when maintained at -20°C under desiccating conditions, with a vendor-specified shelf life of up to 12 months . This stability specification provides procurement confidence for laboratories planning long-term studies or those requiring batch-to-batch consistency over extended periods. The requirement for desiccated storage reflects the hygroscopic nature of the hydrochloride salt, and adherence to these conditions is essential to maintain the >98% purity specification .

Stability Storage Reagent Management

Applications for 2-Amino-1-hydroxyoctadecan-3-one HCl


SPT Activity and Inhibition Studies

This compound is uniquely suited as the direct product standard for SPT enzymatic assays, enabling quantification of SPT activity through detection of 3-ketodihydrosphingosine formation. Its C18 native chain length ensures physiological relevance in mammalian enzyme studies [1]. The >98% purity and defined 12-month stability support reproducible kinetic measurements .

De Novo Sphingolipid Flux Analysis

As the obligate intermediate between SPT and KDSR, this compound enables tracking of metabolic flux through the rate-limiting step of sphingolipid synthesis. Researchers can use it as an authentic standard for LC-MS/MS quantification of endogenous 3-ketodihydrosphingosine pools [1] or as a substrate for KDSR activity assays [2].

Dihydrosphingolipid Accumulation and Autophagy

Based on evidence that 3-ketosphinganine treatment leads to dihydrosphingolipid accumulation and autophagy induction in cancer cell lines including HGC27, T98G, and U87MG [1], this compound serves as a tool for studying sphingolipid-mediated autophagy pathways without the confounding effects of short-chain analogs that lack native membrane partitioning properties .

NAAA Inhibition Reference Compound

With a defined IC50 of 5.42 μM against rat lung NAAA [1], this compound can serve as a moderate-activity reference inhibitor in assays screening for NAAA modulators, providing a benchmark for comparing novel compound potency in the same assay system.

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